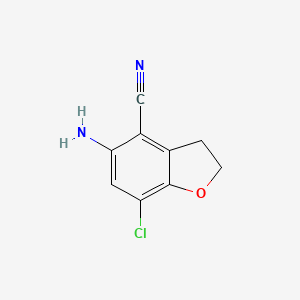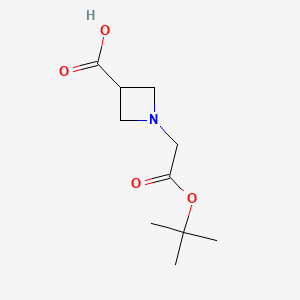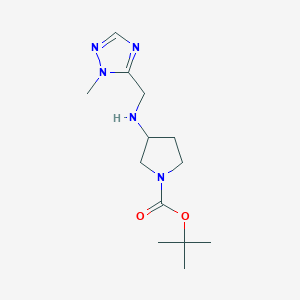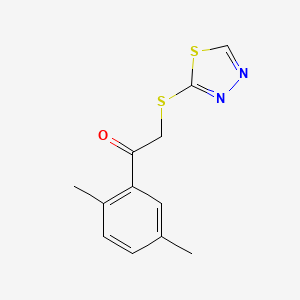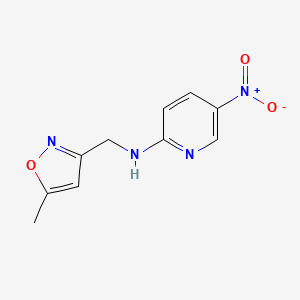
n-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine is a compound that belongs to the class of heterocyclic organic compounds It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a pyridine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the nitro group on the pyridine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry, to produce the compound in larger quantities.
Chemical Reactions Analysis
N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in the removal of the nitro group.
Scientific Research Applications
N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity. In industry, the compound could be utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Further research is needed to fully elucidate the mechanism of action of this compound.
Comparison with Similar Compounds
N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine can be compared with other similar compounds, such as N-(5-methylisoxazol-3-yl)malonamide and N-(5-methylisoxazol-3-yl)oxalamide . These compounds share the isoxazole ring but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its combination of the isoxazole and nitropyridine moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O3 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C10H10N4O3/c1-7-4-8(13-17-7)5-11-10-3-2-9(6-12-10)14(15)16/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
KYXPKDLRAJQGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



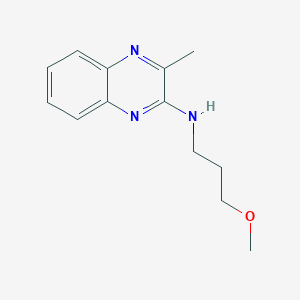

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)

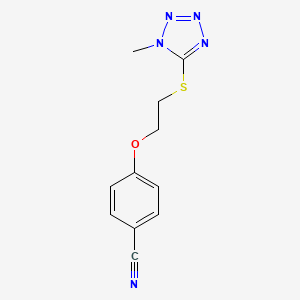

![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
